BenchChemオンラインストアへようこそ!

Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride

Lipophilicity CNS drug design SAR

Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride (CAS 1219968-06-5) is a pyrrolidine-substituted benzoate ester supplied as a hydrochloride salt with a molecular formula of C₁₃H₁₈ClNO₃ and a molecular weight of 271.74 g/mol. The compound incorporates a methoxymethylene linker between the pyrrolidine ring and the benzoate core, distinguishing it from direct ether-linked analogs.

Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
CAS No. 1219968-06-5
Cat. No. B1426426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride
CAS1219968-06-5
Molecular FormulaC13H18ClNO3
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)OCC2CCNC2.Cl
InChIInChI=1S/C13H17NO3.ClH/c1-16-13(15)11-3-2-4-12(7-11)17-9-10-5-6-14-8-10;/h2-4,7,10,14H,5-6,8-9H2,1H3;1H
InChIKeyLZMHLMXLOCATPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride (CAS 1219968-06-5): Structural Identity and Physicochemical Baseline for Research Procurement


Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride (CAS 1219968-06-5) is a pyrrolidine-substituted benzoate ester supplied as a hydrochloride salt with a molecular formula of C₁₃H₁₈ClNO₃ and a molecular weight of 271.74 g/mol . The compound incorporates a methoxymethylene linker between the pyrrolidine ring and the benzoate core, distinguishing it from direct ether-linked analogs . Key computed physicochemical properties include a consensus LogP of 2.59 and a topological polar surface area (PSA) of 47.56 Ų , positioning it within the drug-like property space for central nervous system (CNS) research applications.

Why Generic Substitution of Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride Fails: Quantifiable Structural Determinants


Within the pyrrolidinylmethoxy benzoate ester class, seemingly minor structural variations produce measurable differences in key drug-design parameters. The target compound's methoxymethylene spacer (–O–CH₂–) yields a LogP approximately 1.05 units higher and a molecular weight 50.5 Da greater than its direct ether (–O–) analog, methyl 3-(pyrrolidin-3-yloxy)benzoate . Substituting the methyl ester with an ethyl ester (LogP 2.98) increases lipophilicity by 0.39 LogP units, potentially altering solubility, metabolic stability, and off-target binding profiles. These differences mean that interchanging analogs without controlled experimentation risks non-reproducible biological outcomes and flawed SAR interpretation.

Quantitative Comparative Evidence for Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride: Selecting the Right Tool for CNS-Focused Research


LogP Differentiation of Methyl 3-(pyrrolidin-3-ylmethoxy)benzoate versus Direct Ether and Ethyl Ester Analogs

The target compound (methyl ester, methoxymethylene linker) exhibits a consensus LogP of 2.59 , which is 1.05 LogP units higher than its direct ether analog methyl 3-(pyrrolidin-3-yloxy)benzoate (LogP 1.54) and 0.39 LogP units lower than its ethyl ester analog ethyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride (LogP 2.98) . This places the compound within the optimal LogP range (2–3) for passive blood-brain barrier permeation, while the direct ether analog falls below and the ethyl ester pushes toward the upper limit, where solubility and metabolic clearance trade-offs emerge.

Lipophilicity CNS drug design SAR

Polar Surface Area and CNS Multiparameter Optimization Score for Methyl 3-(3-pyrrolidinylmethoxy)benzoate

The target compound has a topological polar surface area (PSA) of 47.56 Ų , identical to its direct ether analog but with a significantly higher LogP. According to the widely applied Pardridge/Wager CNS MPO criteria, compounds with PSA < 60–70 Ų and LogP 1–3 exhibit favorable brain penetration. With PSA = 47.56 Ų and LogP = 2.59, the target meets these criteria, while the direct ether analog (PSA 47.56 Ų, LogP 1.54) falls below the optimal LogP floor and the ethyl ester (LogP 2.98) approaches the ceiling . This combination suggests a potentially superior balance of passive permeability and efflux transporter avoidance relative to its nearest comparators.

CNS penetration Brain exposure Drug-likeness

Hydrochloride Salt Form: Enhanced Crystallinity and Handling for Methyl 3-(3-pyrrolidinylmethoxy)benzoate versus Free-Base Analogs

The compound is supplied exclusively as the hydrochloride salt (molecular weight: 271.74 g/mol) , whereas its direct ether analog, methyl 3-(pyrrolidin-3-yloxy)benzoate (MW 221.25), is predominantly available as the free base [1]. Hydrochloride salt formation of aliphatic amines typically increases aqueous solubility by 10- to 1000-fold compared to the free base, depending on counterion and crystal packing. While direct aqueous solubility data for this specific compound have not been published, the salt form is a class-level determinant of reproducible solution-phase handling in biochemical and cell-based assays.

Salt form Solubility Solid-state stability

Purity Specifications: ≥95% Baseline with ≥98% (NLT) Options for Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride

Multiple independent suppliers report minimum purity specifications of 95% (HPLC) for the target compound , with at least one certified supplier (MolCore) offering NLT 98% purity under ISO quality systems . In contrast, the 2-substituted regioisomer methyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride (CAS 1219956-99-6) is predominantly listed at 95% without a documented NLT 98% option . The availability of a validated higher-purity grade reduces the risk of confounding biological activity from trace impurities in dose-response and selectivity assays.

Purity Reproducibility Quality control

Structural Feature: Methoxymethylene Linker versus Direct Ether in Methyl 3-Pyrrolidinyl Benzoate Scaffolds

The target compound incorporates an –O–CH₂– (methoxymethylene) spacer between the pyrrolidine nitrogen and the benzoate ring, compared to the direct –O– (ether) linkage in methyl 3-(pyrrolidin-3-yloxy)benzoate . This additional methylene unit increases the molecular weight from 221.25 to 271.74 g/mol and adds one rotatable bond, potentially enabling distinct conformational sampling of the pyrrolidine ring relative to the aromatic plane. Conformational analysis of analogous pyrrolidine ether vs. methoxymethylene scaffolds in the VLA-4 antagonist literature demonstrates that this linker modification can alter receptor binding pose and selectivity profiles by repositioning the basic nitrogen for ionic interactions with target residues [1].

Conformational flexibility Linker chemistry Molecular recognition

Supplier Availability: Multi-Vendor Sourcing Confidence for Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride

As of 2026, the target compound is listed by at least six independent suppliers (AKSci, MolCore, Chemenu, ChemSrc, ChemicalBook, CymitQuimica) , compared with the 4-substituted regioisomer methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride (CAS 1220032-13-2), which is listed as discontinued by at least one major catalog supplier (CymitQuimica) . Multi-vendor availability reduces single-supplier dependency risk for long-term research programs and enables competitive pricing for bulk procurement.

Supply chain Reproducibility Research continuity

Research Application Scenarios for Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride Based on Validated Differentiation Evidence


CNS-Focused Fragment-Based and Ligand-Efficiency-Driven Drug Discovery

The compound's LogP (2.59) and PSA (47.56 Ų) place it within the optimal CNS drug-like property space . Its methoxymethylene linker provides greater lipophilicity than the direct ether analog (LogP 1.54), enabling the scaffold to achieve passive blood-brain barrier penetration thresholds. Research teams conducting fragment-based screening for serotonin, dopamine, or adrenergic receptor targets—where pyrrolidine-containing scaffolds are historically privileged—can use this compound as a balanced starting point for SAR exploration.

Regioisomeric Selectivity Profiling in GPCR and Transporter Assays

The 3-substitution pattern on the benzoate ring distinguishes this compound from 2- and 4-substituted regioisomers, each of which may engage receptor binding pockets with distinct conformations. Procurement of the 3-substituted isomer (CAS 1219968-06-5) alongside its 2-substituted (CAS 1219956-99-6) and 4-substituted (CAS 1220032-13-2) counterparts enables systematic regioisomeric SAR studies—an approach that requires careful compound selection due to supply discontinuation risks for the 4-isomer .

Ester Prodrug and Metabolic Stability Optimization Programs

The methyl ester group serves as a metabolically cleavable moiety, with the hydrochloride salt form facilitating aqueous solubility for in vitro metabolic stability assays (e.g., liver microsome or hepatocyte incubations). The compound's LogP of 2.59 positions it for favorable passive cell permeability in Caco-2 or MDCK monolayer assays. When benchmarked against the ethyl ester analog (LogP 2.98) , the methyl ester may offer a superior balance of permeability and aqueous solubility, a critical consideration for oral bioavailability optimization.

Chemical Probe Development for Neurotransmitter Transporter Targets

Pyrrolidine-containing compounds are well-represented in patent literature targeting serotonin (5-HT), norepinephrine (NET), and dopamine (DAT) transporters [1]. The target compound's methoxymethylene linker and 3-benzoate substitution pattern provide a scaffold that can be elaborated into tool compounds for transporter selectivity profiling. The availability of NLT 98% purity grade from ISO-certified suppliers ensures that observed biological activity can be attributed to the intended chemical entity rather than trace synthesis byproducts.

Quote Request

Request a Quote for Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.